Ring Strain Energy: Intermediate Value Between Cyclohexene and Cyclooctene
Calculated ring strain energy (SE) for the trans-(E) isomer of cycloheptene is 25.2 kcal/mol at the G3 level of theory, compared to 49.3 kcal/mol for trans-cyclohexene and 17.9 kcal/mol for trans-cyclooctene [1]. This places cycloheptene's strain energy at approximately half that of cyclohexene's trans isomer, reflecting its seven-membered ring geometry and conformational flexibility.
| Evidence Dimension | Ring strain energy (trans-isomer) |
|---|---|
| Target Compound Data | 25.2 kcal/mol (trans-cycloheptene) |
| Comparator Or Baseline | 49.3 kcal/mol (trans-cyclohexene); 17.9 kcal/mol (trans-cyclooctene) |
| Quantified Difference | 24.1 kcal/mol lower than trans-cyclohexene; 7.3 kcal/mol higher than trans-cyclooctene |
| Conditions | G3 composite theoretical method, gas-phase, trans-isomers |
Why This Matters
The intermediate ring strain of cycloheptene translates to a balanced thermodynamic driving force for ring-opening reactions, enabling controlled polymerization kinetics not achievable with the virtually strain-free cyclohexene or the more reactive cyclooctene.
- [1] Schoenebeck, F., et al. (2009). Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides. Journal of the American Chemical Society, 131(11), 3972-3979. View Source
